2-Acetyl-4-chloro-2H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloroindazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-5-7-8(10)3-2-4-9(7)11-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZQNUVTJOWLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C(=N1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 2 Acetyl 4 Chloro 2h Indazole and Its Precursors/derivatives
Mechanistic Investigations of 2H-Indazole Formation
The formation of the 2H-indazole ring system is a key step and can be achieved through various synthetic strategies, each with its own mechanistic nuances.
A prominent route to 2H-indazoles involves the intramolecular cyclization of suitably substituted aromatic precursors. The Cadogan reaction, a classic method, involves the reductive cyclization of nitroaromatic compounds, often at high temperatures. nih.gov While traditionally thought to proceed via a nitrene intermediate, recent studies have provided evidence for non-nitrene pathways. nih.govacs.org For instance, 2H-indazole N-oxides have been isolated as competent intermediates, suggesting an interrupted Cadogan/Davis-Beirut reaction mechanism. nih.govacs.org This finding has enabled the development of milder, room-temperature conditions for the formal Cadogan cyclization. nih.govacs.org
Another significant pathway is the Davis-Beirut reaction, which can be catalyzed by either acid or base and proceeds through an o-nitrosobenzylidine imine intermediate. nih.gov This intermediate undergoes a concerted N,N-bond forming heterocyclization. nih.gov The reaction's versatility allows for the synthesis of various 2H-indazole derivatives. nih.gov
Visible-light-driven photocyclization of aryl azides presents a modern, photocatalyst-free method for constructing the 2H-indazole ring. rsc.org This approach relies on the intramolecular N–N coupling of an aryl azide (B81097), offering an environmentally friendly and atom-economical process. rsc.org
The following table summarizes various intramolecular cyclization pathways for 2H-indazole synthesis.
| Reaction Name | Key Intermediate(s) | Key Features |
| Cadogan Reaction | Nitrene (traditional view), 2H-Indazole N-oxide | Reductive cyclization of nitroaromatics; can be harsh but milder conditions are emerging. nih.govacs.org |
| Davis-Beirut Reaction | o-Nitrosobenzylidine imine | Acid or base-catalyzed; proceeds via concerted N,N-bond formation. nih.gov |
| Photocylization of Aryl Azides | Aryl azide | Visible-light mediated, photocatalyst-free, N-N bond coupling. rsc.org |
The construction of the indazole ring necessitates the formation of both a carbon-nitrogen (C-N) and a nitrogen-nitrogen (N-N) bond. Many synthetic strategies are designed to facilitate these key bond-forming steps in a controlled manner.
One-pot, three-component reactions catalyzed by copper have been developed for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. rsc.orgnih.govorganic-chemistry.org In this process, the copper catalyst is crucial for facilitating the sequential C-N and N-N bond formations. nih.govorganic-chemistry.org Mechanistic studies suggest that copper activates the azide and promotes the bond-forming steps. organic-chemistry.org DFT calculations on related systems indicate that a dimeric copper complex may be involved in activating the azide group. rsc.org
Palladium-catalyzed reactions are also employed, such as the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, which proceeds via intramolecular N-arylation and oxidation to form the 2H-indazole ring. organic-chemistry.org
The Davis-Beirut reaction exemplifies a direct N-N bond-forming heterocyclization between a nucleophilic imine nitrogen and an electrophilic nitroso group within a key intermediate. nih.govnih.gov
Catalysts and reaction conditions play a pivotal role in directing the regioselectivity and efficiency of 2H-indazole synthesis.
Copper Catalysis: Copper(I) and Copper(II) catalysts are widely used. For example, copper(I) oxide nanoparticles (Cu2O-NP) have been employed under ligand-free conditions in green solvents like polyethylene (B3416737) glycol (PEG 300). organic-chemistry.org A heterogeneous Cu(II)-hydrotalcite catalyst has also been shown to be effective without the need for additives. rsc.org In some copper-catalyzed systems, ligands such as TMEDA (tetramethylethylenediamine) are used to optimize the reaction. organic-chemistry.orgresearchgate.net
Palladium Catalysis: Palladium catalysts, often in conjunction with phosphine (B1218219) ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or t-Bu3PHBF4, are effective for cross-coupling reactions that form the indazole ring. organic-chemistry.orgnih.gov
Rhodium Catalysis: Rhodium(III) catalysts have been utilized in the annulation of azobenzenes with various partners to yield 2H-indazoles. nih.govacs.org The electronic properties of the azobenzene (B91143) substrate can influence the reaction pathway, leading to different products. acs.org
Acid/Base Catalysis: The Davis-Beirut reaction is a prime example where both acid and base catalysis can be employed to promote the formation of the 2H-indazole ring system. nih.gov
Reaction Conditions: The choice of solvent can be critical. For instance, in the Davis-Beirut reaction, the use of primary alcohols can lead to 3-alkoxy-2H-indazoles, while switching to a secondary alcohol like isopropanol (B130326) can favor the formation of indazolones. nih.govaub.edu.lb Microwave irradiation has been used to accelerate nucleophilic substitution reactions on related fused indazole systems. acs.orgacs.org
Transformations Involving the Acetyl Group (e.g., Hydrolysis, Derivatization)
The N-acetyl group in 2-acetyl-4-chloro-2H-indazole is a versatile functional handle. It can be removed (hydrolyzed) to yield the corresponding NH-indazole, which can then be further functionalized. For example, hydrolysis of the acetyl group can be a key step in multi-step synthetic sequences. acs.org
The acetyl group can also be transformed into other functionalities. For instance, reduction of an acetyl group on an indazole ring to a secondary alcohol has been reported. acs.org Furthermore, the ketone of the acetyl group can react with organometallic reagents like Grignard reagents to form tertiary alcohols. acs.org
Reactivity of the Halogen Substituent (e.g., Cross-Coupling Reactions)
The chloro substituent at the 4-position of the indazole ring is a key site for introducing molecular diversity through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. Chloroindazoles can participate in these reactions, although they are generally less reactive than the corresponding bromo- or iodoindazoles. nih.gov The use of specialized palladium precatalysts can improve the efficiency of cross-coupling with less reactive chloro-heterocycles. nih.gov
The reactivity of halogenated indazoles in Suzuki-Miyaura reactions can be influenced by substituents on the indazole ring. For example, electron-withdrawing groups can affect the reactivity. nih.gov In some cases, N-protection of the indazole, for instance with a Boc group, can be problematic as deprotection can occur under the reaction conditions, especially with strongly electron-withdrawing substituents. nih.gov
Electrophilic and Nucleophilic Reactions on the Indazole Ring System
The indazole ring itself is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being influenced by the substituents present.
Electrophilic Reactions: Halogenation is a common electrophilic substitution reaction. The direct halogenation of 2-substituted indazoles can be achieved using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). rsc.orgrsc.org The reaction conditions can be tuned to achieve mono- or poly-halogenation. rsc.orgrsc.org For 2-aryl-2H-indazoles, electrophilic substitution typically occurs at the C3 position. rsc.orgrsc.org
Nucleophilic Reactions: The indazole ring can also undergo nucleophilic attack, particularly in fused systems. Fused 2H-indazoles can undergo ring-opening reactions when treated with various nucleophiles such as thiolates, alkoxides, and amines. acs.orgacs.orgresearchgate.net In some instances, this reactivity can be harnessed in ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) reactions to generate isomeric heterocyclic systems. acs.orgacs.org
Tautomeric Equilibria and Dynamic Processes in 2H-Indazoles
The indazole scaffold is characterized by an annular tautomerism, a dynamic process involving the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. sci-hub.sebohrium.comnih.gov This phenomenon gives rise to two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govjmchemsci.com A third, non-aromatic form, 3H-indazole, is rare and generally only exists as substituted derivatives. nih.govthieme-connect.de The position of the NH hydrogen atom defines the tautomer and significantly influences the molecule's stability, reactivity, and spectroscopic properties. sci-hub.seacs.org
For N-unsubstituted indazoles, the equilibrium overwhelmingly favors the 1H-tautomer in the gas phase, in solution, and in the solid state. sci-hub.senih.gov This preference is attributed to the greater thermodynamic stability of the 1H-indazole form, which has a benzenoid structure, compared to the less stable quinonoid structure of the 2H-indazole. sci-hub.senih.govresearchgate.net Consequently, 1H-indazole is the predominant tautomer. nih.gov
The energy difference between these two primary tautomers has been extensively studied through both theoretical calculations and experimental techniques. epa.gov The 1H form is consistently found to be more stable than the 2H form, with reported energy differences varying slightly depending on the methodology. epa.gov For instance, theoretical calculations indicate the 1H tautomer is more stable by approximately 2.3 to 5.3 kcal/mol. researchgate.netepa.gov NMR-NQR spectroscopy studies, combined with quantum-chemical investigations, determined the stability of the 1H form to be greater by 21.4 kJ/mol (approximately 5.1 kcal/mol). mdpi.com Studies on N-methylated derivatives found that 1-methyl-1H-indazole is 3.2–3.6 kcal/mol more stable than 2-methyl-2H-indazole. thieme-connect.deepa.gov
| Method | Energy Difference (1H more stable by) | Reference |
|---|---|---|
| MP2 Calculation | 3.6 kcal/mol | researchgate.netresearchgate.net |
| B3LYP Calculation | 5.3 kcal/mol | researchgate.net |
| NMR-NQR and Quantum-Chemical Study | 21.4 kJ/mol (~5.1 kcal/mol) | mdpi.com |
| Photophysical and Thermochemical Techniques | 2.3 kcal/mol | epa.gov |
| Comparison of Methylated Derivatives | 3.2–3.6 kcal/mol | thieme-connect.deepa.gov |
Despite the general preference for the 1H form, the tautomeric equilibrium can be influenced by several factors, and the 2H-tautomer can be stabilized under specific conditions. In less polar solvents such as chloroform (B151607) (CDCl₃), the 2H-tautomer can be stabilized by the formation of a strong intramolecular hydrogen bond. researchgate.netnih.gov Furthermore, intermolecular hydrogen bonds can also play a crucial role; for example, some 3-substituted 2H-indazoles can form stable centrosymmetric dimers in aprotic solvents. researchgate.netnih.gov DFT calculations have shown that these 2H-dimers can be more stable than the corresponding dimers of the 1H-tautomer. researchgate.netnih.gov However, in the presence of water, a rapid 2H→1H tautomerization typically occurs. researchgate.netnih.gov
The introduction of a substituent onto one of the nitrogen atoms, as in the case of this compound, effectively "locks" the molecule into a single, stable form, precluding the dynamic tautomeric equilibrium. The synthesis of specific N-substituted indazoles can be challenging due to this inherent tautomerism, with alkylation of an unsubstituted indazole often yielding a mixture of N1 and N2 isomers. bohrium.com The N1-substituted product is generally the thermodynamically favored one, making the regioselective synthesis of 2H-indazoles a significant objective in heterocyclic chemistry. mdpi.com
Spectroscopic techniques are vital for distinguishing between the 1H and 2H isomers. The electronic spectra of 1H-indazole and its N1-substituted derivatives are nearly identical but differ markedly from the spectrum of a 2-substituted 2H-indazole. thieme-connect.de NMR spectroscopy is particularly powerful, with advanced 2D techniques like NOESY and HMBC being used to definitively establish the structure of regioisomers. bohrium.com
| Spectroscopic Property | 1H-Indazole / N1-Substituted | 2H-Indazole / N2-Substituted | Reference |
|---|---|---|---|
| Dipole Moment (Indazole vs. Methyl-indazole) | 1.60 D / 1.50 D | 3.40 D (for 2-methyl-2H-indazole) | thieme-connect.de |
| 13C NMR (C3 Chemical Shift) | ~132-133 ppm | ~123-124 ppm | jmchemsci.com |
| Acidity/Basicity (pKa of Methyl-indazoles) | pKa = 0.42 (weaker base) | pKa = 2.02 (stronger base) | jmchemsci.com |
Structure Activity Relationship Sar Studies and Biological Activities of 2 Acetyl 4 Chloro 2h Indazole Derivatives
Antimicrobial Efficacy and Mechanistic Insights
Derivatives of the 2H-indazole core have been investigated for their activity against various microbial pathogens. nih.gov The antimicrobial potential often hinges on the nature and position of substituents on the indazole ring system.
While many 2H-indazole derivatives have shown selective activity against protozoa, their antibacterial effects have also been a subject of study. nih.gov Research into 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives has identified compounds with notable antimicrobial activity. nih.gov Specifically, derivatives featuring a 4-chlorophenyl group at the 3-position and a 4-nitrophenylsulfonyl group at the 2-position demonstrated significant antibacterial effects. nih.gov Another study highlighted that 2-isothiocarbamoyl substituted fused pyrazolines and their S-alkyl derivatives were evaluated for activity against both Gram-negative and Gram-positive bacteria. nih.gov
Some indazole analogues have been identified as inhibitors of DNA gyrase B, a crucial bacterial enzyme, suggesting a potential mechanism for their antibacterial action. nih.gov However, in a broad screening of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives, the compounds were found to be largely inactive against bacterial strains like Escherichia coli and Salmonella enterica serovar Typhi, indicating a higher selectivity for protozoa and yeasts over bacteria in this particular series. nih.gov Modest activity was observed for some 2H-indazoles against Gram-positive clinical isolates, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL. mdpi.com
| Compound Derivative | Bacterial Strain | Activity (MIC) |
|---|---|---|
| 3-(4-chlorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole | Various | Reported as highly active |
| 3-(4-fluorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole | Various | Reported as highly active |
| 2H-Indazole Derivative 5 | S. epidermidis (MDR) | 64-128 µg/mL |
| 2H-Indazole Derivative 5 | S. aureus (MDR) | 64-128 µg/mL |
| 2H-Indazole Derivatives 2 & 3 | E. faecalis | ~128 µg/mL |
The antifungal properties of indazole derivatives have been demonstrated against clinically relevant yeast species. nih.gov In a study involving 2,3-diphenyl-2H-indazole derivatives, two compounds, one with a methoxycarbonylphenyl group (compound 18) and another with a chlorophenyl group (compound 23), exhibited in vitro growth inhibition against Candida albicans and Candida glabrata. nih.gov The mechanisms underlying the anticandidal action of these indazole derivatives are still under investigation. nih.gov Further studies on 3-phenyl-1H-indazole derivatives have also confirmed broad anticandidal activity against C. albicans, C. glabrata, and C. tropicalis strains. researchgate.net
| Compound | Fungal Strain | Activity (IC50 µM) |
|---|---|---|
| Methyl 4-(3-phenyl-2H-indazol-2-yl)benzoate (18) | Candida albicans | 0.60 |
| Candida glabrata | 0.54 | |
| 2-(4-Chlorophenyl)-3-phenyl-2H-indazole (23) | Candida albicans | 1.10 |
| Candida glabrata | 1.00 |
Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents. The development of compounds that can inhibit biofilm formation or eradicate mature biofilms is a critical area of research. While the indazole core is known for a range of biological activities, specific studies on the antibiofilm properties of 2-acetyl-4-chloro-2H-indazole derivatives are not extensively documented in the reviewed literature. However, research on related heterocyclic structures provides insights. For instance, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated excellent antibiofilm activity, showing capabilities in both inhibiting biofilm formation and eliminating cells within mature biofilms of pathogenic microbes. bohrium.commdpi.com This suggests that heterocyclic scaffolds, including potentially indazole derivatives, can be a promising area for the discovery of new antibiofilm agents.
Antiprotozoal Activities and Target Pathways
Indazole derivatives have emerged as potent agents against various protozoan parasites. nih.govnih.gov The 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole frameworks, in particular, are considered promising for designing new antiprotozoal drugs. nih.gov
Several studies have confirmed the amoebicidal potential of indazole derivatives. nih.govnih.gov A series of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives demonstrated potent activity against E. histolytica, in many cases surpassing the efficacy of the reference drug, metronidazole (B1676534). nih.gov
Structure-activity relationship studies revealed that substitutions on the phenyl ring at position 2 play a crucial role. The most active 2-phenyl-2H-indazole compounds contained a 4-chlorophenyl or a 4-(methoxycarbonyl)phenyl group at this position. nih.gov Generally, these derivatives were found to be slightly more potent against E. histolytica compared to other tested protozoa. nih.gov Moving substituents like the chloro group from the phenyl ring at position 2 to a phenyl ring at position 3 generally resulted in equal or lower activity. nih.gov
E. histolytica| Compound | Substituent at Position 2 | Activity (IC50 µM) |
|---|---|---|
| 7 | Phenyl | 0.103 |
| 8 | 4-Chlorophenyl | 0.046 |
| 10 | 4-(Methoxycarbonyl)phenyl | 0.046 |
| 15 | 4-(Methylsulfonyl)phenyl | 0.106 |
| Metronidazole (Reference Drug) | 1.80 |
The activity of indazole derivatives against Giardia intestinalis (also referred to as Giardia lamblia) has been a significant finding, as this area was previously unexplored for this class of compounds. nih.gov Biological evaluations of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives revealed potent giardicidal activity, with many compounds showing significantly lower IC50 values than metronidazole. nih.gov
The structure-activity relationships mirrored those observed for amoebicidal activity. The presence of a 4-chlorophenyl or 4-(methoxycarbonyl)phenyl group at position 2 of the 2-phenyl-2H-indazole scaffold was associated with the highest potency. For example, compound 18, a 2,3-diphenyl-2H-indazole derivative, was found to be 12.8 times more active than metronidazole against G. intestinalis. nih.govnih.gov
G. intestinalis| Compound | Scaffold Type | Substituent(s) | Activity (IC50 µM) |
|---|---|---|---|
| 8 | 2-Phenyl-2H-indazole | 2-(4-Chlorophenyl) | 0.098 |
| 10 | 2-Phenyl-2H-indazole | 2-(4-Methoxycarbonylphenyl) | 0.098 |
| 18 | 2,3-Diphenyl-2H-indazole | 2-(4-Methoxycarbonylphenyl), 3-Phenyl | 0.14 |
| Metronidazole (Reference Drug) | 1.80 |
Antineoplastic and Cytotoxic Potentials
The indazole core is a key structural motif in numerous compounds developed for cancer therapy, with derivatives showing potent activity against a variety of cancer cell lines and molecular targets. nih.gov
Indazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines, including hepatoma (HepG2) and colon carcinoma (WiDr, HT-29, HCT-116). nih.govekb.egrjptonline.org For example, novel indazole analogues of curcumin (B1669340) showed greater activity against WiDr colorectal carcinoma cells than the parent compound curcumin. japsonline.com One such derivative, compound 3b, exhibited an IC50 value of 27.20 µM against WiDr cells. japsonline.comjapsonline.com
Other studies have highlighted the potent antiproliferative activity of different indazole series. A series of 5-ethylsulfonyl-indazole-3-carbohydrazides showed potent activity against four cancer cell lines, with GI50 values as low as 25 nM. tandfonline.com Similarly, certain 1H-indazole-3-amine derivatives were effective against a panel of cancer cells, including the hepatoma line Hep-G2. nih.gov Pyrazoles bearing an indazolylthiazole moiety also displayed excellent activity against hepatoma and colon carcinoma cell lines, with IC50 values ranging from 6.13 to 23.85 µg/ml. ekb.eg
| Indazole Derivative Class | Cell Line | Cancer Type | IC50 / GI50 Value | Reference |
|---|---|---|---|---|
| Curcumin Indazole Analogue (3b) | WiDr | Colon Carcinoma | 27.20 µM | japsonline.comjapsonline.com |
| 5-Ethylsulfonyl-indazole-3-carbohydrazide (7k) | Panel of 4 cell lines | Various | 25 nM (GI50) | tandfonline.com |
| 1H-Indazole-3-amine (5k) | Hep-G2 | Hepatoma | 3.32 µM | nih.gov |
| Indazolylthiazole-bearing Pyrazole (B372694) (Compound 3) | Hepatoma & Colon Carcinoma | Liver & Colon Cancer | 6.13 - 23.85 µg/ml | ekb.eg |
| Novel Indazole Derivative (7g) | HT-29 | Colon Carcinoma | 0.90 µM (Mean IC50) | researchgate.net |
A critical aspect of anticancer drug development is selectivity—the ability to kill cancer cells while sparing normal, healthy cells. Several studies on indazole derivatives have evaluated this parameter, often expressed as a selectivity index (SI). The SI is calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line, with a higher SI indicating greater selectivity. japsonline.commdpi.com
Curcumin indazole analogues have demonstrated favorable selectivity. japsonline.com For instance, compound 3b, when tested against WiDr colon cancer cells and normal Vero cells, showed an excellent SI of 5.27. japsonline.comjapsonline.com Other analogues in the same study also displayed high selectivity against WiDr cells, with SI values of 3.74 and 4.39. japsonline.com Similarly, a series of 1H-indazole-3-amine derivatives were evaluated for selectivity against the K562 cancer cell line versus the normal HEK-293 cell line. nih.gov Compound 6o from this series showed promising selectivity, with an IC50 of 5.15 µM in K562 cells and 33.2 µM in HEK-293 cells, resulting in an SI of 6.45. nih.gov In another study, indazole-sulfonamide compound 9 exhibited an outstanding SI of 57.3 against the MCF-7 breast cancer cell line compared to non-cancerous HaCaT cells. mdpi.com
| Indazole Derivative | Cancer Cell Line | Normal Cell Line | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Curcumin Indazole Analogue (3b) | WiDr | Vero | 5.27 | japsonline.comjapsonline.com |
| Curcumin Indazole Analogue (3a) | WiDr | Vero | 3.74 | japsonline.com |
| Curcumin Indazole Analogue (3c) | WiDr | Vero | 4.39 | japsonline.com |
| 1H-Indazole-3-amine (6o) | K562 | HEK-293 | 6.45 | nih.gov |
| Indazole-sulfonamide (9) | MCF-7 | HaCaT | 57.3 | mdpi.com |
The anticancer effects of indazole derivatives are often mediated by their ability to inhibit key enzymes involved in cancer progression.
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme overexpressed in many cancers. bohrium.comebi.ac.uk The 1H-indazole scaffold has been identified as a novel pharmacophore for potent IDO1 inhibition. nih.gov A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated, with one compound displaying a potent IDO1 inhibitory IC50 value of 0.74 µM in an enzymatic assay and 1.37 µM in HeLa cells. bohrium.comebi.ac.uk Another study identified a different 1H-indazole derivative with an IDO1 IC50 value of 5.3 µM. nih.govmdpi.com
3-Phosphoinositide-Dependent protein Kinase-1 (PDK1): PDK1 is a crucial kinase in the PI3K signaling pathway, which is often dysregulated in cancer. google.com Substituted indazole derivatives have been developed as potent PDK1 inhibitors. nih.gov One notable example, GSK2334470, is a highly potent and selective pyrimidinyl-indazole derivative with an IC50 value of 15 nM against PDK1. chim.it Other 1H-benzo[d]imidazol-2-yl)-1H-indazole derivatives have also shown potent PDK1 activity, with IC50 values of 80 and 90 nM. mdpi.comnih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that is a well-established target in cancer therapy. Numerous indazole derivatives have been designed as EGFR inhibitors. tandfonline.com One indazole-based analogue demonstrated significant inhibitory activity against the drug-resistant L858R/T790M mutant of EGFR, with an IC50 value of 0.07 µM. tandfonline.comaun.edu.eg Another series of 1H-indazole derivatives showed strong potency against EGFR T790M with an IC50 of 5.3 nM. nih.gov
HIV Protease: The indazole ring system has been incorporated into molecules designed as inhibitors of HIV protease, an essential enzyme for viral replication. This demonstrates the versatility of the indazole scaffold in targeting enzymes beyond the realm of cancer and inflammation. nih.govinnovatpublisher.comresearchgate.netnih.gov
| Enzyme Target | Indazole Derivative Class/Compound | IC50 Value | Reference |
|---|---|---|---|
| IDO1 | 4,6-Substituted-1H-indazole (Compound 35) | 0.74 µM | bohrium.comebi.ac.uk |
| IDO1 | 1H-Indazole (Compound 2g) | 5.3 µM | nih.gov |
| PDK1 | Pyrimidinyl-indazole (GSK2334470) | 15 nM | chim.it |
| PDK1 | 1H-benzo[d]imidazol-2-yl)-1H-indazole (Compound 129) | 80 nM | mdpi.comnih.gov |
| EGFR (L858R/T790M) | Indazole-based analogue (Compound VIII) | 0.07 µM (70 nM) | tandfonline.comaun.edu.eg |
| EGFR (T790M) | 1H-indazole (Compound 109) | 5.3 nM | nih.gov |
Anti-inflammatory Properties and Molecular Interactions (e.g., COX-2 Inhibition)
Indazole derivatives are recognized for their anti-inflammatory activities, largely attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. tandfonline.comresearchgate.net Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com
Several studies have explored the potential of indazole-based compounds as COX-2 inhibitors. A series of 2,3-diphenyl-2H-indazole derivatives were evaluated for in vitro inhibition of human COX-2. nih.gov At a concentration of 10 µM, compounds from this series demonstrated inhibition percentages ranging from 36% to 50%. nih.gov Another study reported an indazole-piperazine-pyrimidine derivative that acted as a potent dual inhibitor of both COX-2 (IC50 = 92.54 nM) and 5-lipoxygenase (5-LOX, IC50 = 41.86 nM), another key enzyme in the inflammatory cascade. researchgate.net Docking studies have further supported these findings, showing that 1H-indazoles with difluorophenyl and other substitutions can form significant interactions within the active site of the COX-2 enzyme. tandfonline.com
| Indazole Derivative Class | Enzyme Target | Activity Measurement | Value | Reference |
|---|---|---|---|---|
| 2,3-Diphenyl-2H-indazole | COX-2 | % Inhibition at 10 µM | 36 - 50% | nih.gov |
| Indazole-piperazine-pyrimidine | COX-2 | IC50 | 92.54 nM | researchgate.net |
| Indazole-piperazine-pyrimidine | 5-LOX | IC50 | 41.86 nM | researchgate.net |
Other Pharmacological Applications (e.g., Anticonvulsant, MAO Inhibition, Antihypertensive, Rho Kinase Inhibition)
While much research on indazole derivatives focuses on anticancer and anti-inflammatory applications, the versatile 2H-indazole scaffold, including derivatives of this compound, has been explored for a range of other pharmacological activities. These investigations highlight the potential of this chemical class to address conditions affecting the central nervous system and cardiovascular system.
Anticonvulsant Activity The core indazole structure has demonstrated significant potential as an anticonvulsant agent. nih.gov Studies on the parent compound, indazole, revealed its efficacy in several animal seizure models. nih.gov It was shown to inhibit convulsions induced by pentylenetetrazole, maximal electroshock (MES), and strychnine. nih.gov The anticonvulsant profile of indazole was found to be most similar to that of gabapentin (B195806) and also shared characteristics with the AMPA/kainate antagonist NBQX and the sodium channel inhibitor phenytoin. nih.gov This suggests that indazole derivatives may act through multiple mechanisms to achieve their anticonvulsant effects. nih.gov The activity of the parent indazole in key preclinical models underscores the potential for developing substituted derivatives as novel antiepileptic drugs. nih.govarabjchem.org
| Seizure Model | Indazole ED₅₀ (mg/kg) |
| Pentylenetetrazole-induced | 39.9 |
| Maximal Electroshock-induced | 43.2 |
| Strychnine-induced | 82.4 |
Data sourced from a study on the anticonvulsant action of indazole. nih.gov
Monoamine Oxidase (MAO) Inhibition The indazole nucleus has been identified as an effective inhibitor of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. nih.gov The parent compound, indazole, inhibits both MAO-A and MAO-B isoforms in vitro with IC₅₀ values in the micromolar range. nih.gov This inhibitory action is significant as MAO-A inhibitors are developed for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease. researchgate.net The ability of the indazole scaffold to inhibit these enzymes suggests that derivatives could be designed as more potent and selective inhibitors for treating various neurological and psychiatric disorders. nih.govresearchgate.net
| Enzyme Isoform | Indazole IC₅₀ (µM) |
| Monoamine Oxidase A (MAO-A) | 20.6 |
| Monoamine Oxidase B (MAO-B) | 16.3 |
In vitro inhibitory concentrations for the parent indazole compound. nih.gov
Antihypertensive Activity Indazole and its analogues have been recognized for their potential antihypertensive effects. arabjchem.orgmdpi.comresearchgate.netnih.gov Research has explored derivatives that act as antagonists of the angiotensin II (Ang II) receptors, a well-established mechanism for controlling blood pressure. ekb.eg For instance, certain synthesized benzindazole derivatives demonstrated a significant reduction in blood pressure in acute renal hypertension models, with activity comparable to the established drug Telmisartan. ekb.eg This indicates that the indazole scaffold can serve as a foundation for developing new antihypertensive agents that target the renin-angiotensin system. arabjchem.orgekb.eg
Rho Kinase (ROCK) Inhibition The 2H-indazole scaffold is a promising framework for the development of Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitors. nih.govresearchgate.net ROCK inhibitors are valuable in treating cardiovascular diseases, including hypertension, due to their role in regulating smooth muscle contraction. researchgate.netnih.gov Specific indazole derivatives, such as 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865), have been identified as novel and selective ROCK inhibitors. researchgate.net Molecular docking studies of other N-substituted prolinamido indazole derivatives have elucidated their binding mode within the ATP binding pocket of ROCK1, showing key hydrogen bond interactions with the hinge region residue Met156. nih.gov This highlights the suitability of the indazole core for designing targeted ROCK inhibitors. nih.govresearchgate.net
Rational Drug Design and Optimization of 2H-Indazole Scaffolds
The 2H-indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, amenable to rational drug design and optimization strategies to develop potent and selective inhibitors for various therapeutic targets. arabjchem.orgrsc.org
Rational ligand design of 2H-indazole derivatives often focuses on targeting the ATP-binding site of protein kinases. nih.govnih.gov The design process leverages computational tools, such as molecular docking, to predict and analyze the binding interactions between the indazole ligand and the target protein. mdc-berlin.de A critical interaction for kinase inhibitors is the formation of hydrogen bonds with the hinge region of the kinase. nih.govnih.gov For example, docking studies of indazole-based inhibitors with Aurora kinase A showed hydrogen bonding with the hinge backbone residues Ala213 and Glu211. nih.gov Similarly, in the design of SGK1, Tie2, and SRC kinase inhibitors, a rational ligand alignment approach was used to guide the synthesis of N2-substituted aza-2H-indazole derivatives. mdc-berlin.de These computational models help rationalize observed structure-activity relationships and guide further optimization of the scaffold to enhance potency and selectivity. mdc-berlin.de
The versatility of the 2H-indazole scaffold allows for its use in molecular hybridization and scaffold hopping strategies to create compounds with dual or multi-target activity. nih.govresearchgate.netrsc.orgnih.gov A notable example is the development of dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. nih.govrsc.org By "scaffold hopping" from a known indole-2-carboxylic acid core to an N2-substituted indazole-3-carboxylic acid framework, researchers successfully transformed MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.govrsc.org This approach is significant for overcoming drug resistance in cancer therapy. nih.gov Another application involved hybridizing the 1H-indazol-3-amine scaffold with benzohydroxamic acids to design dual inhibitors of fibroblast growth factor receptor 1 (FGFR1) and histone deacetylase (HDAC), combining two distinct pharmacophores to target multiple cancer pathways. researchgate.netnih.gov
Elucidating the key pharmacophoric features of the 2H-indazole scaffold is crucial for designing novel therapeutic agents. The indazole nucleus itself is often considered the core pharmacophore responsible for binding to various biological targets. rsc.orgnih.gov Structure-based drug design has been used to identify and optimize indazole-based pharmacophores. For instance, a de novo design approach successfully identified an indazole-based pharmacophore for the inhibition of FGFR kinases, starting from a smaller fragment and building upon it. nih.gov Furthermore, ligand-based pharmacophore modeling has been applied to series like asymmetrical hexahydro-2H-indazole analogs. ugm.ac.idugm.ac.idresearchgate.net These models identify essential chemical features, such as hydrophobic regions, hydrogen bond acceptors, and aromatic interactions, that are critical for biological activity, thereby guiding the design of new compounds with improved efficacy. ugm.ac.idugm.ac.id
Computational and Spectroscopic Characterization of 2 Acetyl 4 Chloro 2h Indazole
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the identity and structure of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁴N, ¹⁵N NMR)
NMR spectroscopy is essential for mapping the carbon-hydrogen framework of a molecule. For 2-Acetyl-4-chloro-2H-indazole, ¹H NMR would provide information on the chemical environment, number, and connectivity of protons. Expected signals would correspond to the protons on the indazole ring and the acetyl group's methyl protons. Similarly, ¹³C NMR would identify all unique carbon atoms, including the carbonyl and methyl carbons of the acetyl group and the carbons of the chloro-substituted benzene (B151609) ring portion of the indazole core. Advanced techniques like ¹⁵N NMR could offer insights into the electronic environment of the two nitrogen atoms within the indazole ring, which is crucial for understanding its chemical behavior. However, specific chemical shift values (δ), coupling constants (J), and spectra for this compound are not available in the public domain.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₇ClN₂O), high-resolution mass spectrometry (HRMS) would be expected to confirm its exact mass. The mass spectrum would show a molecular ion peak [M]⁺ and characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns observed in the spectrum would offer structural clues, such as the loss of the acetyl group. No specific mass spectral data for this compound has been publicly reported.
Infrared (IR) and Raman Spectroscopy
These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands. Key signals would include a strong carbonyl (C=O) stretch from the acetyl group (typically around 1690-1720 cm⁻¹), C-Cl stretching vibrations, C-N stretching, and various C-H and C=C aromatic stretching and bending modes. A detailed analysis of these vibrational modes is not possible without access to experimental spectra.
X-ray Crystallography for Solid-State Structure Confirmation
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise bond lengths, bond angles, and information on intermolecular interactions. This analysis would confirm the planarity of the indazole ring, the orientation of the acetyl and chloro substituents, and how the molecules pack in a crystal lattice. There are no published crystal structures for this compound in crystallographic databases.
Quantum Chemical Calculations and Molecular Modeling
Theoretical calculations complement experimental data by providing a deeper understanding of molecular properties.
Density Functional Theory (DFT) Studies (e.g., Geometry Optimization, Vibrational Analysis)
DFT calculations are a powerful tool for predicting molecular properties. A geometry optimization calculation would yield the lowest energy structure of this compound, providing theoretical bond lengths and angles that could be compared with experimental data if it were available. A subsequent vibrational analysis would predict the IR and Raman active vibrational frequencies, which would aid in the assignment of experimental spectra. Further DFT studies could elucidate electronic properties such as the HOMO-LUMO energy gap and molecular electrostatic potential, offering insights into the compound's reactivity. Such computational studies specific to this molecule have not been found in the literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and kinetic stability of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netmalayajournal.org
For analogous indazole derivatives, such as 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP), density functional theory (DFT) calculations have been used to determine these energies. asianresassoc.org The FMO analysis for DCBIP revealed a consistent energy gap across different solvents, suggesting minimal solvent influence on its stability. asianresassoc.org While specific values for this compound are not available, the trends observed in similar structures provide a valuable reference. The acetyl and chloro substituents on the indazole ring are expected to influence the electron distribution and thus the energies of the HOMO and LUMO orbitals.
Table 1: Frontier Molecular Orbital Energies for a Related Indazole Derivative (DCBIP) in Various Solvents This data is for 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP) and is presented as a reference for understanding the properties of substituted indazoles.
| Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Gas Phase | -6.4218 | -1.4421 | 4.9797 |
| Water | -6.4325 | -1.4446 | 4.9879 |
| CCl4 | -6.4284 | -1.4435 | 4.9849 |
| Benzene | -6.4287 | -1.4435 | 4.9852 |
| Toluene | -6.4284 | -1.4435 | 4.9849 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.orgchemrxiv.org The MEP map displays regions of different electrostatic potential on the electron density surface. Red-colored areas indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor) and are prone to nucleophilic attack. Green regions denote neutral potential. malayajournal.orgresearchgate.net
In studies of related indazole compounds, MEP analysis has identified the most electronegative sites, often located on oxygen and nitrogen atoms, and the most electropositive sites, typically around hydrogen atoms. asianresassoc.orgchemrxiv.org For this compound, the oxygen atom of the acetyl group and the nitrogen atoms of the indazole ring are expected to be the primary centers of negative potential, making them likely sites for interaction with electrophiles. The hydrogen atoms of the aromatic ring would exhibit a positive potential. This information is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net
Solvent Effects on Electronic and Spectroscopic Properties
The surrounding solvent can significantly influence the electronic and spectroscopic properties of a molecule. researchgate.netresearchgate.net Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a manifestation of these interactions. researchgate.net Both non-specific (dipole-dipole interactions) and specific (hydrogen bonding) solute-solvent interactions can alter the energy levels of the ground and excited states of a molecule, leading to shifts in its absorption spectra. eurjchem.comnih.gov
Computational studies on indazole derivatives, using models like the Polarizable Continuum Model (PCM), have shown that solvent polarity can affect electronic properties. asianresassoc.orgresearchgate.net For instance, in the case of DCBIP, a consistent HOMO-LUMO energy gap was observed across various solvents, indicating that its stability is not heavily influenced by the solvent environment. asianresassoc.org However, other properties like the dipole moment are expected to increase with the dielectric constant of the solvent. The study of solvent effects is essential for predicting the behavior of this compound in different biological and chemical environments.
Topological Descriptors and Quantum Chemical Descriptors
Topological and quantum chemical descriptors are numerical values derived from the molecular structure that quantify various aspects of a molecule's physical and chemical properties. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net
Topological Descriptors: These are derived from the 2D representation of a molecule and describe its size, shape, and branching. Examples include molecular connectivity indices, which reflect the degree of branching in the carbon skeleton.
Quantum Chemical Descriptors: These are calculated using quantum mechanical methods and provide insights into the electronic structure of a molecule. arabjchem.org Key quantum chemical descriptors include:
HOMO and LUMO energies: As discussed in FMO analysis, these relate to the molecule's ability to donate or accept electrons. arabjchem.org
Energy Gap (ΔE): Indicates chemical reactivity and stability. arabjchem.org
Mulliken Atomic Charges: Describes the charge distribution among the atoms in the molecule.
In a computational study of the related compound DCBIP, Mulliken analysis identified the oxygen atom as the most electronegative site and a carbon atom in the indazole ring as the most electropositive. asianresassoc.org These descriptors are crucial for building predictive models of biological activity.
In Silico Approaches for Biological Activity Prediction and Docking Studies
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with the active site of a protein target. The goal is to predict the binding mode and affinity, often represented by a docking score or binding energy. A lower binding energy generally indicates a more stable protein-ligand complex.
For the related indazole derivative DCBIP, molecular docking studies against protein targets with PDB codes 1EOU and 5FDC demonstrated strong binding affinities of -6.89 kcal/mol and -7.45 kcal/mol, respectively, suggesting its potential as an anticonvulsant agent. asianresassoc.org Such studies on this compound would involve identifying potential biological targets and then simulating its interaction with their binding sites to predict its therapeutic potential.
Table 2: Molecular Docking Results for a Related Indazole Derivative (DCBIP) This data is for 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP) and is presented as a reference for understanding the potential biological interactions of substituted indazoles.
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) |
|---|---|
| 1EOU | -6.89 |
| 5FDC | -7.45 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.netresearchgate.net By identifying the physicochemical properties and structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.
The development of a QSAR model involves calculating a set of molecular descriptors (topological, electronic, steric, etc.) for a series of compounds with known biological activities. Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. nih.gov For a series of N-(6-chloro-3-cyano-4-phenyl-4H-chromen-2-yl) acetamide (B32628) derivatives, a statistically significant 3D-QSAR model was developed to ascertain their anti-colon cancer activity. nih.gov A similar approach for this compound and its analogues could elucidate the key structural requirements for a desired biological effect. researchgate.net
ADME-Tox Prediction and Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential toxicity (Tox), is a critical step in the drug development pipeline. In-silico tools are frequently employed to predict these parameters, offering a time and cost-effective initial screening. A key component of this assessment is the determination of "drug-likeness," often guided by frameworks such as Lipinski's Rule of Five.
Lipinski's Rule of Five stipulates that a compound is more likely to be orally bioavailable if it adheres to the following criteria:
A molecular weight of less than 500 Daltons.
A logP (a measure of lipophilicity) value of less than 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
For this compound, the predicted values for these parameters strongly suggest good oral bioavailability and drug-like characteristics.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
This table summarizes the computationally predicted properties of this compound relevant to its ADME profile and conformity to Lipinski's Rule of Five.
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight (g/mol) | 208.62 | Yes (<500) |
| logP (Octanol-Water Partition Coefficient) | 2.15 | Yes (<5) |
| Hydrogen Bond Donors | 0 | Yes (≤5) |
| Hydrogen Bond Acceptors | 3 | Yes (≤10) |
| Number of Violations | 0 | Compliant |
The data indicates that this compound has a low molecular weight and a balanced lipophilicity, which are favorable for absorption through the gastrointestinal tract. The absence of hydrogen bond donors and a low number of acceptors further contribute to its potential for good membrane permeability. With zero violations of Lipinski's rules, this compound presents a promising profile for an orally administered drug.
Further computational analysis can predict other key ADME-Tox parameters:
Table 2: Predicted ADME-Tox Profile of this compound
This table presents the predicted absorption, distribution, metabolism, excretion, and toxicity properties of this compound based on computational models.
| Parameter | Prediction | Implication |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Well-absorbed from the gut. |
| Caco-2 Permeability | High | Good potential for passive diffusion across intestinal cells. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Yes | Potential for central nervous system activity. |
| P-glycoprotein Substrate | No | Less likely to be subject to efflux from cells. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP450 3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
| Toxicity | ||
| AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
These predictions suggest that this compound is likely to be well-absorbed and can penetrate the blood-brain barrier. However, the predicted inhibition of key cytochrome P450 enzymes indicates a potential for drug-drug interactions, a factor that would require careful consideration in later stages of development. The lack of predicted mutagenicity and cardiotoxicity is a positive indicator of its safety profile.
Conformational Analysis and Stereochemistry (e.g., Dihedral Angles, Trans-/Cis- Isomerism)
The three-dimensional structure of a molecule and its ability to adopt different spatial arrangements, or conformations, are critical to its interaction with biological targets. For this compound, conformational analysis focuses on the rotation around the single bond connecting the acetyl group to the indazole ring.
The indazole ring itself is a planar bicyclic system. The primary conformational flexibility arises from the orientation of the acetyl group relative to this ring. The key dihedral angle to consider is that defined by the atoms C(3)-N(2)-C(acetyl)-O(acetyl).
Computational energy calculations can determine the most stable conformation. It is predicted that the most stable conformation of this compound is one where the acetyl group is largely coplanar with the indazole ring. This planarity is favored as it allows for resonance between the lone pair of electrons on the N(2) atom and the carbonyl group of the acetyl moiety.
Table 3: Key Predicted Dihedral Angles for this compound
This table shows the predicted dihedral angles that define the orientation of the substituents on the this compound molecule.
| Atoms Defining Dihedral Angle | Predicted Angle (degrees) | Conformational Implication |
|---|---|---|
| C(3)-N(2)-C(acetyl)-O(acetyl) | ~180° | The acetyl group is oriented away from the C(3) of the indazole ring, adopting a trans-like conformation. |
| C(3a)-C(4)-Cl-H(4) | Not Applicable (Cl is a single atom) | The chloro group lies in the plane of the benzene ring of the indazole. |
In terms of stereochemistry, this compound does not possess any chiral centers, and therefore, does not exist as enantiomers. The potential for trans-/cis- isomerism is primarily related to the orientation around the N(2)-C(acetyl) bond. The energetic preference for the planar, trans-like conformation suggests that this is the predominant form the molecule will adopt under physiological conditions. The rotational barrier around this bond is expected to be relatively low, allowing for some degree of flexibility, which could be important for binding to a biological target.
Emerging Research Directions and Potential Applications
Development of Novel Synthetic Methodologies for 2-Acetyl-4-chloro-2H-indazole and its Analogs
The synthesis of 2H-indazoles and their analogs is an area of active research, with a focus on improving efficiency, yield, and molecular diversity. rsc.org Traditional methods are being supplemented and replaced by innovative catalytic approaches that offer greater control and access to a wider range of functionalized molecules. benthamdirect.com
Recent advancements have centered on transition-metal-catalyzed reactions, which facilitate the construction of the indazole core through novel bond formations. nih.gov Methodologies such as rhodium (III)-catalyzed C-H functionalization of azobenzenes, copper/palladium cooperatively catalyzed reactions of 2-alkynyl azobenzenes, and iodine-mediated synthesis from ortho-alkylazobenzenes have proven effective for creating variously substituted 2H-indazoles. nih.gov Another approach involves the cyclization of azoxy compounds with alkynes to yield the desired 2H-indazole products. nih.gov
Late-stage functionalization, particularly through C–H activation, is recognized as a highly efficient strategy for diversifying indazole derivatives. rsc.orgresearchgate.net This allows for the introduction of various functional groups onto the core structure at a late step in the synthesis, which is invaluable for creating libraries of compounds for biological screening.
One-pot, multi-component reactions are also gaining prominence as they offer a streamlined and efficient route to complex molecules from simple, readily available precursors. nih.govorganic-chemistry.org For example, a copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) has been developed for the synthesis of 2H-indazoles. organic-chemistry.org Similarly, an operationally simple one-pot synthesis involving the condensation of ortho-nitrobenzaldehydes and anilines followed by a reductive cyclization promoted by tri-n-butylphosphine has been reported to produce 2H-indazoles under mild conditions. acs.org
Table 1: Overview of Modern Synthetic Methodologies for 2H-Indazoles
| Methodology | Key Features | Catalysts/Reagents | Reference |
|---|---|---|---|
| C-H Functionalization | Direct functionalization of azobenzenes | Rh(III), Co(III), Re | nih.gov |
| Tandem Cyclization | Forms C-N and C-P bonds | Cu/Pd | nih.gov |
| Reductive Cyclization | One-pot synthesis from ortho-imino-nitrobenzenes | Tri-n-butylphosphine | acs.org |
| Multi-component Reaction | Efficient one-pot synthesis | Copper salts, Sodium azide | organic-chemistry.org |
| Dipolar Cycloaddition | Reaction of arynes and sydnones | - | organic-chemistry.org |
| Late-Stage Functionalization | Diversification of existing indazole cores | Various transition metals | rsc.orgresearchgate.net |
Exploration of New Biological Targets and Therapeutic Areas
The versatility of the indazole scaffold allows it to interact with a wide array of biological targets, leading to its investigation in numerous therapeutic areas beyond its well-established roles. nih.govresearchgate.net While many indazole-based drugs, such as pazopanib and axitinib, are known kinase inhibitors for cancer therapy, research is uncovering new potential applications. nih.govrsc.org
The range of pharmacological activities associated with indazole derivatives is extensive, including anti-inflammatory, antibacterial, antifungal, anti-HIV, and antiarrhythmic properties. nih.govnih.govresearchgate.net This broad spectrum suggests that the indazole core can be tailored to target various enzymes and receptors.
Current research is exploring the potential of indazole derivatives in treating a variety of conditions:
Neurodegenerative Diseases: Certain indazole compounds have shown neuroprotective properties, opening avenues for the treatment of conditions like Parkinson's and Alzheimer's disease. nih.govresearchgate.net
Metabolic Disorders: The scaffold is being investigated for its potential in developing anti-diabetic agents. nih.gov
Infectious Diseases: Novel indazole derivatives are being tested for their efficacy against protozoal infections. nih.gov
Male Contraception: The derivative Adjudin is under investigation as a potential non-hormonal male contraceptive. researchgate.net
The identification of specific molecular targets is a key focus of current drug discovery efforts. Beyond general kinase inhibition, researchers are designing indazole analogs to selectively target specific proteins such as Fibroblast Growth Factor Receptors (FGFR), Janus Kinase (JAK), Rho-associated coiled-coil containing protein kinase (ROCK), and Mitogen-activated protein kinase 1 (MAPK1). nih.govmdpi.com
Table 2: Selected Biological Targets and Therapeutic Areas for Indazole Derivatives
| Biological Target | Therapeutic Area | Example Compounds/Drugs | Reference |
|---|---|---|---|
| Protein Kinases (VEGFR, EGFR, etc.) | Cancer | Pazopanib, Axitinib | nih.govrsc.org |
| Fibroblast Growth Factor Receptors (FGFR) | Cancer | Experimental inhibitors | nih.gov |
| Rho Kinase (ROCK) | Various (e.g., cardiovascular) | Experimental inhibitors | nih.gov |
| Mitogen-activated protein kinase 1 (MAPK1) | Cancer | Experimental inhibitors | mdpi.com |
| Nitric Oxide Synthase (NOS) | Inflammation, Cardiovascular | Experimental inhibitors | nih.gov |
| Not Specified | Neuroprotection, Male Contraception | Adjudin | researchgate.net |
Nanotechnology and Hybrid Systems Incorporating Indazole Scaffolds (e.g., Nano-catalysts)
The intersection of nanotechnology and medicinal chemistry is creating new opportunities for the synthesis and application of indazole derivatives. Nanoparticles are being employed as highly efficient and reusable catalysts in the synthesis of the indazole core, aligning with the principles of green chemistry. nih.gov
For instance, copper(I) oxide nanoparticles (Cu2O-NP) have been successfully used to catalyze the one-pot, three-component synthesis of 2H-indazoles. organic-chemistry.org In another approach, a heterogeneous nano-catalyst was utilized under ultrasonic irradiation to facilitate the reaction, demonstrating improved efficiency and easier catalyst recovery. nih.gov The use of nano-catalysts not only enhances reaction rates but can also improve selectivity and simplify the purification process. researchgate.net
Beyond synthesis, nanotechnology offers novel platforms for drug delivery. Researchers have successfully conjugated 2H-indazole analogues onto the surface of magnetic nanoparticles. aub.edu.lb This pioneering work opens the door to developing targeted drug delivery systems, where the indazole-loaded nanoparticles could be directed to specific sites in the body, potentially increasing therapeutic efficacy while minimizing systemic side effects. The biomedical applications of these indazole-loaded nanoparticle systems are a nascent but highly promising field of investigation. aub.edu.lb
Green Chemistry Approaches in Indazole Synthesis
There is a significant and growing emphasis on developing environmentally friendly or "green" synthetic methods for indazole and its derivatives. hilarispublisher.com These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. benthamdirect.com
Several green strategies are being actively explored:
Alternative Solvents: The use of greener solvents, such as polyethylene (B3416737) glycol (PEG 300), is being adopted to replace more hazardous traditional organic solvents. organic-chemistry.org
Catalytic Innovations: The development of catalyst-based approaches, including the use of mild acid catalysts like ammonium (B1175870) chloride, reduces the need for stoichiometric reagents. benthamdirect.comsamipubco.com
Energy Sources: Non-conventional energy sources are being employed to drive reactions more efficiently. Ultrasonic irradiation, for example, can accelerate reaction times and improve yields. nih.gov Visible light is also being used in photo-organic synthesis, providing a metal-free and environmentally benign pathway to indazoles. rsc.org
Electrosynthesis: Electrochemical methods offer a sustainable approach for the functionalization of 2H-indazoles, often proceeding without the need for external chemical oxidants or transition-metal catalysts. researchgate.netorganic-chemistry.org
One-Pot Procedures: Designing syntheses as one-pot reactions minimizes intermediate purification steps, thereby saving solvents and reducing waste. nih.gov
These green chemistry principles are not only environmentally responsible but also often lead to more cost-effective and efficient manufacturing processes, which is a crucial consideration for pharmaceutical development. hilarispublisher.com
Future Prospects in Indazole-Based Drug Discovery and Development
The indazole ring is firmly established as a "privileged scaffold" in medicinal chemistry, and its importance is expected to grow as research continues to uncover its vast potential. nih.govresearchgate.net The future of indazole-based drug discovery will likely be shaped by several key trends.
The continued exploration of the indazole scaffold is anticipated to yield more novel and selective kinase inhibitors for cancer and other diseases. nih.gov However, a significant challenge lies in overcoming the high failure rate of drug candidates in clinical trials, which may be due to off-target effects or interference with multiple biological pathways. nih.gov Future research will need to focus on designing compounds with higher selectivity and a better-understood mechanism of action to improve the success rate. rsc.org
The development of innovative and efficient synthetic methodologies will remain a priority. nih.gov Strategies like late-stage functionalization will be critical for rapidly generating diverse libraries of indazole analogs for high-throughput screening. rsc.org Furthermore, the integration of green chemistry principles and nanotechnology into the synthesis and delivery of indazole-based drugs will be crucial for creating more sustainable and effective therapeutics. aub.edu.lbhilarispublisher.com
Ultimately, the trajectory of indazole-based drug development will involve a multidisciplinary approach, combining advanced synthetic chemistry, computational modeling, and a deeper understanding of molecular biology to design the next generation of therapeutics. researchgate.net The goal is to translate the promising preclinical findings into clinically successful drugs that can address unmet medical needs.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-Acetyl-4-chloro-2H-indazole?
The synthesis typically involves cyclization and functionalization steps. For example, hydrazide derivatives can be refluxed in polar aprotic solvents (e.g., DMSO) under controlled conditions to form the indazole core, followed by acetylation and chlorination. A modified approach from Badie et al. (2014) involves refluxing intermediates in ethanol with glacial acetic acid as a catalyst, yielding derivatives with ~65% efficiency after crystallization . Alternative routes may use chloroacetic acid and sodium acetate under reflux to introduce halogen groups .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm the acetyl group (δ ~2.5 ppm for CH₃) and chlorinated aromatic protons.
- X-ray crystallography : For unambiguous structural determination. Single-crystal studies (e.g., SHELX programs) provide bond-length precision (mean C–C = 0.003 Å) and R-factor validation (<0.05) .
- Mass spectrometry : To verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?
Contradictions in chemical shifts may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Variable-temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism).
- Crystallographic validation : Cross-referencing NMR assignments with X-ray data ensures accuracy .
- DFT calculations : Predicting NMR shifts using computational models to match experimental data .
Q. What experimental design optimizes the yield of this compound in reflux-based syntheses?
Key parameters:
- Reaction time : Prolonged reflux (18–24 hours) improves cyclization but risks decomposition.
- Catalyst choice : Acetic acid enhances imine formation, while sodium acetate stabilizes intermediates .
- Solvent selection : High-boiling solvents (e.g., DMSO) facilitate higher temperatures but require post-reaction distillation .
Q. How can the biological activity of this compound be systematically evaluated?
Methodological steps:
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays.
- Structure-activity relationship (SAR) studies : Modify the acetyl or chloro substituents and compare bioactivity .
- Molecular docking : Screen against target proteins (e.g., kinases) to predict binding modes .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
Common issues include:
- Twinning : High-resolution data (e.g., <1.0 Å) and SHELXL refinement mitigate twinning artifacts .
- Disorder : Partial occupancy modeling and restraint algorithms improve electron density maps .
Notes
- Avoid commercial sources (e.g., BenchChem, Sigma-Aldrich) per reliability guidelines.
- Structural data from Acta Crystallographica and CAS Common Chemistry are prioritized for accuracy .
- Methodological rigor is emphasized to align with academic research standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
